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Compound of Interest

Compound Name: Ecteinascidin 770

Cat. No.: B1662780

For Researchers, Scientists, and Drug Development Professionals

Ecteinascidin 770 (ET-770), a potent tetrahydroisoquinoline alkaloid, stands as a formidable
challenge and an alluring target in the realm of synthetic organic chemistry. Originally isolated
from the marine tunicate Ecteinascidia thurstoni, its complex architecture and significant
antitumor activity have spurred considerable efforts towards its chemical synthesis and semi-
synthesis. This technical guide provides an in-depth exploration of the synthetic routes to ET-
770, compiling available quantitative data, experimental methodologies, and visual
representations of the synthetic pathways and its mechanism of action.

Semi-Synthesis from Cyanosafracin B

The most practical and industrially relevant approach to Ecteinascidin analogues is a semi-
synthetic route starting from Cyanosafracin B, a more readily available fermentation product
from Pseudomonas fluorescens. This pathway leverages the existing complex core of
Cyanosafracin B to construct the intricate structure of ET-770. While the direct semi-synthesis
to ET-770 is less detailed in publicly available literature compared to its renowned analogue
ET-743 (Trabectedin), the key transformations are analogous.

The general strategy involves the protection of reactive functional groups on Cyanosafracin B,
followed by a series of transformations to build the third tetrahydroisoquinoline ring and the
characteristic 10-membered lactone bridge.

Key Experimental Steps in the Semi-Synthesis of Ecteinascidin Analogues:
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While a specific, detailed protocol for the semi-synthesis of ET-770 from Cyanosafracin B is not
readily available in the provided search results, the synthesis of the closely related ET-743
provides a clear blueprint. The key difference lies in the final functional group at the C-21
position (a cyano group in ET-770 and a hydroxyl group in ET-743). The conversion to ET-770
would likely involve the introduction of the cyano group at a late stage.

A pivotal step in these syntheses is the Pictet-Spengler reaction, which forms the
tetrahydroisoquinoline rings. The regioselectivity of this reaction is a critical factor in achieving
the desired pentacyclic core of the ecteinascidins.

Total Synthesis of Ecteinascidin 770

The total synthesis of Ecteinascidin 770 is a monumental undertaking that has been
approached through various strategies, most notably by the research groups of E.J. Corey and
Tohru Fukuyama. These syntheses are characterized by their length, complexity, and the
ingenious application of modern synthetic methodologies. ET-770 is often a key intermediate in
the total synthesis of ET-743.

Corey's Approach to the Ecteinascidin Core

Corey's strategy for the synthesis of ecteinascidins involves the construction of a key
pentacyclic intermediate. Although the primary target of the seminal work was ET-743, the
synthetic route proceeds through an intermediate that is readily converted to ET-770. A key
transformation is a Pictet-Spengler reaction to furnish the core structure. The final conversion
from the aminonitrile (ET-770) to the hemiaminal (ET-743) is achieved by treatment with silver
nitrate (AgNOs)[1].

Fukuyama's Convergent Total Synthesis

Fukuyama's group developed a convergent total synthesis of ET-743, where ET-770 is a direct
precursor. Their approach features several key reactions, including a Ugi four-component
reaction (4CR), an intramolecular Heck reaction, and a final Pictet-Spengler reaction to
construct the third tetrahydroisoquinoline moiety.

Key Steps in Fukuyama's Total Synthesis leading to Ecteinascidin 770:
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The synthesis involves the coupling of two complex fragments, followed by a series of
cyclizations to build the pentacyclic core. An acid-induced intramolecular sulfide formation
creates the sulfur-containing ten-membered lactone. The final tetrahydroisoquinoline ring is
constructed via a Pictet-Spengler reaction, affording ET-770[2]. The conversion of ET-770 to
ET-743 is then accomplished by treatment with silver nitrate[2].

Quantitative Data Summary

The following tables summarize the available quantitative data for key reactions in the
synthesis and derivatization of Ecteinascidin 770.

Table 1: Yields for the Preparation of 2'-N-Acyl Derivatives of Ecteinascidin 770[3]

. . Yield of
o . Yield of Acylation .
Derivative Acylating Agent Deprotection Step
Step (%)
(%)
2'-N-(3- o
o ~ 3-Quinolinecarbonyl
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de
2'-N-(4- .
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fluorocinnamoyl)amid ]

chloride
e
2'-N-(3,3,3- 3,3,3-
trifluoropropionyl)amid  Trifluoropropionyl 95.1 73.9
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Table 2: Deallylation of a Triallyl-Protected Ecteinascidin 770 Derivative[4]
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Temperatur . .
Product Reagents Solvent °C) Time (h) Yield (%)
e o
(PhsP)2PdClz,
Ecteinascidin  tri-n-butyl-tin
_ THF 25 6 33.4
770 (1b) hydride,
acetic acid
(PhsP)2PdClz,
2'-N-Allyl Et tri-n-butyl-tin
_ THF 25 6 27.8
770 (4d) hydride,
acetic acid

Experimental Protocols

Detailed, step-by-step experimental protocols for the total synthesis of Ecteinascidin 770 are
not fully disclosed in single literature sources. However, key procedures for the derivatization of
ET-770 have been published.

Protocol 1: General Procedure for the Preparation of 2'-N-Acyl Derivatives of Ecteinascidin
770[3]

e Protection: Ecteinascidin 770 is first protected as its 18,6'-O-bisallyl derivative. A mixture of
ET-770 and potassium carbonate (25 eq) in acetone is treated with allyl bromide (20 eq) at
25°C for 10-45 hours. The desired 18,6'-O-bisallyl protected product is obtained in
approximately 77-81% vyield.

o Acylation: The protected intermediate is dissolved in pyridine, and the corresponding acid
chloride is added along with a catalytic amount of 4-dimethylaminopyridine (DMAP). The
reaction mixture is stirred at temperatures ranging from 25°C to 60°C for several hours to
afford the 2'-N-acyl derivatives in yields of 61.0-100%.

o Deprotection: The 2'-N-acyl derivative is then deprotected by reacting with tributyltin hydride,
bis(triphenylphosphine)palladium(ll) chloride, and acetic acid in tetrahydrofuran at 25°C for
1-4 hours to yield the final amide products in 52.5-89.1% vyields.

Protocol 2: Deallylation of triallyl-ecteinascidin 770[4]
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To a vigorously stirred solution of triallyl-ecteinascidin 770 (32.9 mg, 37.0 ymol), (PhsP)2PdCl2
(15.6 mg, 22.2 ymol), and acetic acid (79.4 pL, 1.39 mmol) in THF (10 mL) at 25 °C, tributyltin
hydride (0.16 mL, 0.61 mmol) is added dropwise over 10 minutes. The mixture is stirred for 6
hours at 25 °C. The reaction is then diluted with water (10 mL), made alkaline with 5% aqueous
NaHCOs, and extracted with chloroform (3 x 30 mL). The combined organic extracts are
washed with 5% aqueous NaHCOs, dried, and concentrated under reduced pressure. The
residue is purified by silica gel column chromatography.

Visualizing the Synthetic Pathways and Mechanism
of Action

Diagram 1: Overall Synthetic Strategy towards Ecteinascidin 770
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Caption: Overview of Semi-synthetic and Total Synthetic Routes to Ecteinascidin 770.

Diagram 2: Key Pictet-Spengler Reaction in Ecteinascidin Synthesis
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Caption: The Pictet-Spengler reaction, a key step in forming the tetrahydroisoquinoline core.

Diagram 3: Proposed Mechanism of Action of Ecteinascidin 770
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Caption: Proposed mechanism of action for Ecteinascidin 770 involving DNA binding and
interference with cellular processes.

Conclusion

The synthesis of Ecteinascidin 770 remains a significant challenge, showcasing the pinnacle
of modern synthetic organic chemistry. While a complete, detailed protocol for its total
synthesis is not readily available in a single source, the collective body of research on the
ecteinascidin family provides a clear and strategic roadmap. The semi-synthetic approach from
Cyanosafracin B represents the most viable route for producing substantial quantities of this
potent antitumor agent and its analogues. Further research into more efficient and scalable
synthetic strategies will undoubtedly continue to be a major focus in the field, driven by the
therapeutic potential of this remarkable marine natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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